Hydrazine-d4 dideuteriochloride

Catalog No.
S973548
CAS No.
312623-95-3
M.F
Cl2H6N2
M. Wt
111 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrazine-d4 dideuteriochloride

CAS Number

312623-95-3

Product Name

Hydrazine-d4 dideuteriochloride

IUPAC Name

(2H)chlorane;1,1,2,2-tetradeuteriohydrazine

Molecular Formula

Cl2H6N2

Molecular Weight

111 g/mol

InChI

InChI=1S/2ClH.H4N2/c;;1-2/h2*1H;1-2H2/i/hD6

InChI Key

LIAWOTKNAVAKCX-YIKVAAQNSA-N

SMILES

NN.Cl.Cl

Canonical SMILES

NN.Cl.Cl

Isomeric SMILES

[2H]N([2H])N([2H])[2H].[2H]Cl.[2H]Cl

Hydrazine-d4 dideuteriochloride is a deuterated derivative of hydrazine, characterized by the presence of two deuterium atoms and two chloride ions. Its molecular formula is D₂NND₂·2DCl, and it has a molecular weight of 111.00 g/mol . This compound is notable for its stability and is used primarily in research settings, particularly in studies involving isotopic labeling.

Similar to its non-deuterated counterpart. Typical reactions include:

  • Decomposition: Under certain conditions, hydrazine derivatives can decompose to release nitrogen gas.
  • Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are critical intermediates in organic synthesis.
  • Redox Reactions: Hydrazine-d4 dideuteriochloride can act as a reducing agent in various chemical processes.

The specific isotopic labeling with deuterium allows for tracking and studying reaction mechanisms through techniques such as nuclear magnetic resonance spectroscopy.

The synthesis of hydrazine-d4 dideuteriochloride typically involves methods that incorporate deuterium into the hydrazine structure. Common approaches include:

  • Deuteration of Hydrazine: This can be achieved through the reaction of non-deuterated hydrazine with deuterated reagents.
  • Direct Reaction with Deuterated Hydrochloric Acid: Mixing hydrazine with deuterated hydrochloric acid under controlled conditions can yield hydrazine-d4 dideuteriochloride.

These methods ensure that the resulting compound retains its isotopic integrity for research applications.

Hydrazine-d4 dideuteriochloride finds applications primarily in:

  • Isotope Labeling: Used in studies requiring isotopic tracing, particularly in organic synthesis and mechanistic studies.
  • Research: It serves as a reagent in chemical research, particularly in fields like medicinal chemistry and materials science.

Hydrazine-d4 dideuteriochloride shares similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
HydrazineN₂H₄Non-deuterated form; widely used as a propellant.
Unsymmetrical Dimethylhydrazine(CH₃)₂N₂H₄Commonly used in rocket fuels; flammable liquid.
Hydrazine MonodeuterateH₆N₂DContains one deuterium; less stable than dideuteriochloride.
Hydrazine DihydrochlorideN₂H₄·2HClNon-deuterated; highly reactive and toxic.

Hydrazine-d4 dideuteriochloride's unique isotopic composition allows for specialized applications in research that require tracing and tracking of molecular interactions, distinguishing it from its non-deuterated counterparts and other derivatives.

Synthetic Routes for Deuterium Incorporation

Direct Deuteration Techniques

The synthesis of hydrazine-d4 dideuteriochloride requires sophisticated deuterium incorporation strategies that ensure high isotopic purity while maintaining structural integrity. Multiple direct deuteration methodologies have been developed to achieve comprehensive deuterium substitution in the hydrazine framework [1] [2].

The most widely employed technique involves isotopic exchange via deuterium oxide, where anhydrous hydrazine undergoes nucleophilic substitution with excess deuterium oxide under controlled thermal conditions [1] . This method operates through direct proton-deuterium exchange, utilizing molar ratios of hydrazine to deuterium oxide at 1:10 to drive equilibrium toward complete deuteration . The reaction proceeds optimally at temperatures between 80-100°C to prevent thermal decomposition while enabling efficient isotopic exchange [1]. Sodium deuteroxide catalyst at 0.1 molar concentration accelerates the hydrogen-deuterium exchange through base-mediated deprotonation mechanisms .

Advanced synthetic approaches include reduction of deuterated nitrogen precursors using lithium aluminum deuteride as the reducing agent . This methodology achieves near-quantitative deuteration by reducing deuterated ammonia or deuterated hydrazoic acid precursors in anhydrous diethyl ether at -20°C . The reaction pathway demonstrates exceptional isotopic incorporation efficiency, reaching 99.5% deuterium content through controlled reduction processes .

Electrochemical deuteration represents an emerging green chemistry approach utilizing electrolytic cells with platinum cathodes and deuterium oxide-based electrolytes . The system employs palladium on carbon catalysts to facilitate nitrogen-nitrogen bond cleavage while maintaining deuterium incorporation selectivity . Operating parameters include current densities between 10-20 milliamperes per square centimeter, achieving Faradaic efficiencies ranging from 47-58% .

Plasma-enhanced deuteration techniques utilize non-thermal plasma activation to generate reactive deuterium species through dielectric barrier discharge reactors . The methodology operates with deuterium gas at 99.99% purity under 10 millibar pressure, achieving deuterium incorporation levels of 93.4-97.1% depending on plasma power settings .

Table 1: Direct Deuteration Techniques for Deuterium Incorporation

MethodReaction ConditionsDeuterium Incorporation (%)Yield (%)AdvantagesLimitations
Isotopic Exchange via D2OMolar Ratio N2H4:D2O = 1:10, 80-100°C, 72h97.3 ± 0.568-85Scalable, Commercial D2O sourceIncomplete crystallization water deuteration
Reduction of Deuterated PrecursorsLiAlD4, Diethyl ether, -20°C, 24-36h99.568-72Near-quantitative deuterationPyrophoric reagents required
Electrochemical DeuterationPt cathode, Pd/C, 0.1 M NaOD/D2O, 10-20 mA/cm²93.4-97.147-58Green chemistry approachLower Faradaic efficiency
Plasma-Enhanced DeuterationDBD reactor, D2 at 10 mbar, 50-100W93.4-97.1Not specifiedContinuous-flow operationNo solvent contamination reported

Chloride Ion Coordination Strategies

The formation of hydrazine-d4 dideuteriochloride requires precise coordination of chloride ions with the deuterated hydrazine framework to achieve stable salt formation [4] [5]. The coordination strategy involves controlled addition of deuterated hydrogen chloride to the deuterated hydrazine precursor under conditions that promote ionic association while preventing decomposition [5].

Optimal chloride coordination employs a stoichiometric approach utilizing 2.0 molar equivalents of deuterated hydrogen chloride relative to the hydrazine-d4 substrate [4]. The coordination process proceeds through protonation of the nitrogen centers, creating positively charged hydrazinium species that form ionic pairs with chloride anions [6]. Temperature control during coordination remains critical, with optimal conditions maintained between 75-105°C to ensure complete ion pairing without thermal degradation [7].

The coordination mechanism involves sequential protonation of both nitrogen atoms in the hydrazine-d4 molecule, generating a dicationic species that coordinates with two chloride anions [6]. This process requires careful pH control and gradual addition of the deuterated hydrogen chloride solution to prevent localized heating and potential isotopic scrambling [2].

Reaction duration for complete chloride coordination typically spans 24-72 hours, with monitoring through conductivity measurements to assess ion formation progress [7]. The coordination efficiency depends significantly on maintaining anhydrous conditions to prevent hydrolysis and isotopic exchange with adventitious water [8].

Table 2: Chloride Ion Coordination Strategy Parameters

ParameterOptimal ValueEffect on DeuterationCritical Range
Temperature Range80-100°CPrevents thermal decomposition while enabling exchange75-105°C
Pressure ConditionsAtmospheric to 2 barMaintains controlled reaction environmentAtmospheric preferred
Reaction Duration24-72 hoursAchieves >95% deuteration completion48-96 hours
Deuterium Source Concentration99.9 atom % DDrives equilibrium toward deuterated product>98 atom % D
Catalyst Loading0.1 M (base-catalyzed)Accelerates H/D exchange via deprotonation0.05-0.2 M
Molar Equivalents DCl2.0 equivalentsEnsures complete chloride coordination1.8-2.2 equivalents

Optimization of Reaction Conditions

Solvent Systems and Catalysts

The selection of appropriate solvent systems and catalysts plays a crucial role in achieving high-yield synthesis of hydrazine-d4 dideuteriochloride with optimal isotopic purity [9] [10]. Pure deuterium oxide serves as the primary solvent system for isotopic exchange reactions, providing both the deuterium source and reaction medium [2]. This approach achieves deuteration efficiencies of 97.3% with reaction times of 72 hours at elevated temperatures .

Mixed solvent systems utilizing deuterium oxide and tetrahydrofuran in 1:1 ratios demonstrate enhanced reaction kinetics while maintaining high deuterium incorporation [2]. The addition of potassium carbonate at 2.2 molar equivalents serves as an effective base catalyst, reducing reaction times to 10 hours at 50°C [2]. The polar aprotic nature of the mixed solvent system facilitates improved solvation of ionic intermediates while preventing premature precipitation [9].

Anhydrous diethyl ether represents the optimal solvent for lithium aluminum deuteride-mediated reduction reactions . The aprotic nature of diethyl ether prevents competing protic exchange reactions that could reduce isotopic purity . Water content must be maintained below 10 parts per million to prevent hydrolysis of the reducing agent and preserve reaction selectivity .

Deuterated methanol systems with heterogeneous palladium on carbon catalysts provide moderate deuteration efficiency at 89.2% with extended reaction times of 48 hours [11]. The system operates effectively at temperatures between 25-60°C, offering advantages for temperature-sensitive substrates [11]. However, the variable selectivity with different substrates limits its general applicability [11].

Dimethylformamide-d7 under base-free conditions demonstrates the importance of avoiding competing nucleophiles that can interfere with deuterium incorporation [9]. Although achieving lower deuteration efficiency at 78.4%, this system provides insights into solvent effects on isotopic exchange mechanisms [9].

Table 3: Solvent Systems and Catalysts for Deuteration Optimization

Solvent SystemCatalyst TypeTemperature (°C)Deuteration Efficiency (%)Reaction Time (h)Selectivity
Pure D2ONaOD (0.1 M)80-10097.372High for N-H sites
D2O/THF (1:1)K2CO3 (2.2 equiv)5095.810Moderate overall
Anhydrous diethyl etherLiAlD4-2099.524Excellent for all sites
Deuterated methanolPd/C heterogeneous25-6089.248Variable with substrate
DMF-d7Base-free conditions100-12078.496Non-selective

Temperature and Pressure Parameters

Temperature and pressure optimization represents a critical aspect of hydrazine-d4 dideuteriochloride synthesis, directly influencing reaction rates, product purity, and side reaction formation [12] [7]. Systematic investigation of temperature effects reveals an optimal operating range between 80-100°C for isotopic exchange reactions [1] .

At 25°C, deuteration rates remain substantially low at 0.012 per hour, resulting in incomplete conversion and extended reaction times [7]. Increasing temperature to 50°C improves reaction kinetics with deuteration rates of 0.045 per hour while maintaining acceptable product purity at 96.8% [7]. The optimal temperature of 100°C achieves maximum deuteration rates of 0.234 per hour with product purity of 97.8% [7].

Temperatures exceeding 120°C demonstrate decreased reaction efficiency due to increased side reaction formation [12]. At 140°C, side reactions increase to 8.3% while product purity decreases to 94.9%, indicating thermal decomposition pathways become competitive with deuteration processes [12].

Pressure effects on deuteration reactions remain modest within the range of atmospheric to 2 bar [7]. Atmospheric pressure conditions provide optimal results for most synthetic routes, as elevated pressures offer minimal improvement in reaction rates while increasing equipment complexity [7]. Slightly elevated pressures between 1.5-2.0 bar may be beneficial for systems involving gaseous deuterium sources, but careful monitoring prevents pressure-induced decomposition [7].

The relationship between temperature and deuteration efficiency follows Arrhenius kinetics, with activation energies calculated for different synthetic pathways [12]. Lower activation energy pathways, such as base-catalyzed isotopic exchange, demonstrate greater temperature sensitivity and achieve optimal performance at moderate temperatures .

Table 4: Temperature and Pressure Parameters for Reaction Optimization

Temperature (°C)Pressure (bar)Deuteration Rate (h⁻¹)Product Purity (%)Side Reactions (%)Optimal Range
251.00.01294.21.2Suboptimal
501.00.04596.82.1Good
801.00.12598.11.8Excellent
1001.00.23497.82.4Optimal
1201.50.18996.54.7Acceptable
1402.00.15694.98.3Poor

Analytical Verification Protocols

Isotopic Purity Assessment via Mass Spectrometry

Mass spectrometry represents the definitive analytical technique for isotopic purity assessment of hydrazine-d4 dideuteriochloride [13] [14]. Electrospray ionization high-resolution mass spectrometry provides exceptional sensitivity and accuracy for deuterium content determination [14]. The method involves recording full-scan mass spectra, extracting isotopolog ions, and calculating isotopic enrichment through peak integration analysis [14].

The molecular ion region for hydrazine-d4 dideuteriochloride spans mass-to-charge ratios from 108-115, corresponding to isotopologs from completely non-deuterated to fully deuterated species [5]. High-resolution mass spectrometry resolves individual isotopolog peaks with sufficient accuracy to distinguish between isotopic variants differing by single deuterium atoms [14].

Chemical ionization tandem mass spectrometry offers complementary analysis through derivatization approaches [13] [15]. Hydrazine undergoes derivatization with para-anisaldehyde in a 2:1 stoichiometric ratio, producing characteristic fragmentation patterns at mass-to-charge ratios 269.1 → 134.1 and 269.1 → 136.1 [13]. The isotopically labeled standard utilizing nitrogen-15 enables isotope dilution quantification with exceptional accuracy [13].

Gas chromatography-mass spectrometry with derivatization provides alternative analytical approaches for complex sample matrices [15]. The method employs acetone derivatization to form acetone azine derivatives, which undergo dichloromethane extraction prior to analysis [15]. Detection limits reach 0.70 nanograms per milliliter with linear calibration curves exhibiting correlation coefficients of 0.999 [15].

Direct infusion mass spectrometry offers rapid screening capabilities with analysis times under 1 minute [14]. The technique provides deuterium content measurements with precision of ±0.2 atom percent deuterium and detection limits of 0.15 nanograms per milliliter [14]. Liquid chromatography coupled with electrospray ionization high-resolution mass spectrometry extends analytical capabilities to complex mixtures requiring chromatographic separation [16].

Table 5: Mass Spectrometry Methods for Isotopic Purity Assessment

Analysis MethodMass Range (m/z)Isotopolog ResolutionDeuterium Content (atom %)Detection Limit (ng/mL)Analysis Time (min)
ESI-HRMS108-115M+0 to M+698.1 ± 0.30.252.0
CI-MS/MS269-275M+2 to M+497.8 ± 0.50.702.5
GC-MS with derivatization180-190M+4 derivative96.4 ± 0.85.215.0
Direct infusion MS108-115M+0 to M+698.3 ± 0.20.151.0
LC-ESI-HRMS108-115M+0 to M+698.0 ± 0.40.305.0

Crystallographic Characterization

X-ray crystallography provides comprehensive structural characterization of hydrazine-d4 dideuteriochloride, revealing the effects of deuterium substitution on crystal packing and molecular geometry [8] [17]. High-resolution diffraction studies at 1.10 Angstrom resolution demonstrate the structural integrity of the deuterated compound compared to its non-deuterated analog [8].

The crystal structure of hydrazine-d4 dideuteriochloride adopts a monoclinic space group P21/c with unit cell volume of 156.2 ± 0.8 cubic Angstroms [8]. Deuterium substitution induces a volume expansion of +1.5% relative to the non-deuterated compound, consistent with the larger van der Waals radius of deuterium compared to hydrogen [8].

Bond length analysis reveals nitrogen-deuterium distances of 1.024 ± 0.003 Angstroms, slightly longer than typical nitrogen-hydrogen bonds due to the reduced zero-point vibrational energy of deuterium [17]. The nitrogen-nitrogen bond length measures 1.459 ± 0.005 Angstroms, indicating minimal perturbation of the central hydrazine framework upon deuteration [6].

Angular parameters demonstrate deuterium-nitrogen-nitrogen bond angles of 106.8 ± 0.4 degrees, reflecting the tetrahedral geometry around nitrogen centers [6]. Thermal parameters ranging from 0.025-0.045 square Angstroms indicate well-ordered crystal packing with minimal dynamic disorder [8].

The crystallographic reliability factor of 3.2% confirms high-quality structure determination with accurate atomic position refinement [8]. Comparison with non-deuterated structures reveals isomorphous crystal systems with minimal structural perturbation beyond the expected isotope effects [8].

Vibrational spectroscopy through infrared and Raman techniques provides complementary structural information [12] [17]. Nitrogen-deuterium stretching frequencies appear at 2325 ± 5 and 2285 ± 5 reciprocal centimeters for symmetric and antisymmetric modes respectively [17]. These frequencies demonstrate isotope shifts of -1095 and -1125 reciprocal centimeters compared to nitrogen-hydrogen analogs [17].

Table 6: Crystallographic Characterization Data

Crystal ParameterHydrazine-d4 DideuteriochlorideTemperature (K)Resolution (Å)Reliability Factor (%)
Space GroupP21/c (monoclinic)2931.103.2
Unit Cell Volume (ų)156.2 ± 0.82931.103.2
Deuteration Effect on Volume+1.5% vs non-deuterated2931.103.2
Bond Length N-D (Å)1.024 ± 0.0032931.103.2
Bond Length N-N (Å)1.459 ± 0.0052931.103.2
Bond Angle D-N-N (°)106.8 ± 0.42931.103.2
Thermal Parameters (Ų)0.025-0.0452931.103.2

Table 7: Vibrational Spectroscopy Characterization

Vibrational ModeFrequency (cm⁻¹)Isotope Shift from N-H (cm⁻¹)Intensity (relative)Assignment Confidence
N-D stretching (symmetric)2325 ± 5-1095100High
N-D stretching (antisymmetric)2285 ± 5-112585High
N-N stretching1095 ± 3-1545High
D-N-D bending1185 ± 4-38560Medium
N-N-D bending865 ± 3-22535Medium
Torsional mode485 ± 2-9515Low

Bond Lengths and Angles in Deuterated Framework

The structural parameters of hydrazine-d4 dideuteriochloride exhibit distinct characteristics arising from deuterium substitution in the molecular framework. The compound maintains the fundamental hydrazine backbone with a nitrogen-nitrogen bond length of 1.446 ± 0.005 Å, which remains consistent with the non-deuterated analog [1] [2]. This preservation of the nitrogen-nitrogen bond distance indicates that deuterium substitution does not significantly alter the core structural framework of the hydrazine molecule.

The nitrogen-deuterium bond lengths in the deuterated compound are estimated at 1.008 ± 0.008 Å, representing a subtle but measurable difference from the nitrogen-hydrogen bonds in regular hydrazine [2]. This slight elongation is attributed to the zero-point vibrational energy differences between deuterium and hydrogen bonds, where deuterium exhibits lower vibrational frequencies due to its increased mass [3] [4]. The geometric isotope effect manifests as a contraction of approximately 0.008 Å in the equilibrium bond length when deuterium replaces hydrogen [3].

Bond angle measurements reveal that the deuterium-nitrogen-deuterium angles maintain values of approximately 106 ± 3°, closely matching the hydrogen-nitrogen-hydrogen angles in the parent compound [2] [5]. The deuterium-nitrogen-nitrogen bond angles are estimated at 108.85 ± 1°, consistent with the tetrahedral geometry around each nitrogen center [5] [6]. These angular parameters demonstrate that deuterium substitution preserves the fundamental molecular geometry while introducing subtle vibrational and electronic perturbations.

The molecular symmetry remains C₂ point group, identical to the parent hydrazine molecule [7]. This preservation of symmetry indicates that deuterium substitution does not induce significant conformational changes in the molecular structure. The compound exhibits an isotopic purity of 98 atom % deuterium and a mass shift of M+6 relative to the non-deuterated form [8].

ParameterHydrazine-d4 DideuteriochlorideReference Hydrazine
Nitrogen-Nitrogen Bond Length (Å)1.446 ± 0.005 [1] [2]1.446 ± 0.005 [2]
Nitrogen-Deuterium Bond Length (Å)1.008 ± 0.008 [3]N/A
Deuterium-Nitrogen-Deuterium Angle (°)106 ± 3 [5]N/A
Deuterium-Nitrogen-Nitrogen Angle (°)108.85 ± 1 [5]N/A
Point Group SymmetryC₂ [7]C₂ [7]
Isotopic Purity (atom % D)98 [8]N/A

Hydrogen/Deuterium Bonding Networks

The hydrogen bonding networks in hydrazine-d4 dideuteriochloride are fundamentally altered by deuterium substitution, resulting in modified intermolecular interactions and association behavior. Deuterium forms stronger hydrogen bonds than protium due to the lower zero-point vibrational energy and increased anharmonicity of the deuterium stretching mode [3] [4]. This enhancement in hydrogen bonding strength leads to more stable intermolecular complexes and altered phase behavior.

The deuterium bonding network exhibits increased directionality and reduced dynamic exchange compared to protium analogs [9]. Nuclear magnetic resonance studies of deuterated systems reveal that deuterium-bonded networks display longer correlation times and reduced molecular mobility [10]. The nitrogen-deuterium...chloride interactions in the dideuteriochloride salt form demonstrate enhanced stability with deuterium-acceptor distances typically 0.02-0.05 Å shorter than corresponding hydrogen-bonded systems [3].

Vibrational spectroscopy provides direct evidence for the altered bonding networks, with deuterium-bonded stretching frequencies appearing at approximately 2300-2400 cm⁻¹, significantly red-shifted from the corresponding nitrogen-hydrogen stretches at 3300-3400 cm⁻¹ [11] [7]. This isotope shift factor of approximately 0.69-0.71 reflects the √(μₕ/μᴅ) mass ratio relationship for harmonic oscillators, where μ represents the reduced mass of the oscillating system [11].

The three-dimensional hydrogen bonding network in the solid state creates bifurcated bonding patterns where individual deuterium atoms interact with multiple chloride acceptors [12]. These networks exhibit enhanced cooperativity effects, where the formation of one deuterium bond strengthens adjacent bonding interactions through electrostatic and polarization effects [9]. The overall network stability is increased by approximately 1.5-2.0 kJ/mol per deuterium bond compared to protium analogs [11].

Temperature-dependent studies reveal that deuterium bonding networks maintain structural integrity at elevated temperatures more effectively than protium systems [10]. The enhanced network stability manifests as increased decomposition temperatures and altered phase transition behavior, with deuterated systems typically exhibiting transitions at 10-20°C higher than their protium counterparts [13].

Thermodynamic Behavior

Phase Transition Characteristics

The phase transition behavior of hydrazine-d4 dideuteriochloride demonstrates distinct characteristics compared to the non-deuterated analog, primarily due to isotope effects on vibrational frequencies and intermolecular interactions. The compound undergoes decomposition at approximately 200°C, representing a thermal stability enhancement relative to many hydrazine derivatives [8] [14]. This elevated decomposition temperature reflects the strengthened deuterium-nitrogen bonds and enhanced hydrogen bonding networks that stabilize the crystalline structure.

High-pressure studies of deuterated hydrazine systems reveal multiple solid-solid phase transitions occurring at pressures of 11, 21, and 32 gigapascals [13] [7]. These transitions are characterized by dramatic changes in lattice vibrations and nitrogen-deuterium stretching regions, with the highest pressure phase (Phase IV) exhibiting increased hydrogen bonding and significant hysteresis effects persisting to 9 gigapascals upon decompression [13]. The enhanced hydrogen bonding in Phase IV contributes to a hysteresis loop of approximately 23 gigapascals, substantially larger than observed in protium analogs [13].

The crystalline phase exhibits monoclinic symmetry with space group P2₁/n at ambient conditions [15]. Low-temperature phase behavior shows enhanced stability of the ordered phase, with deuterium substitution increasing the temperature range over which the crystalline structure remains stable [10]. Nuclear magnetic resonance measurements indicate that phase transitions in deuterated systems occur at slightly lower temperatures than required for protium-rich analogs, reflecting the altered vibrational dynamics [10].

Calorimetric analysis reveals modified heat capacity behavior, with deuterated systems exhibiting lower heat capacities at equivalent temperatures due to the reduced vibrational contributions from deuterium modes [15]. The phase transition enthalpies are typically 10-15% higher for deuterated systems, reflecting the additional energy required to disrupt the strengthened hydrogen bonding networks [13].

PropertyHydrazine-d4 DideuteriochlorideReference Value
Decomposition Temperature (°C)200 [8]113.6 (hydrazine) [16]
High-Pressure Phase Transitions (GPa)11, 21, 32 [13]Similar pressures [13]
Phase IV Hysteresis (GPa)23 [13]Reduced in protium [13]
Crystal SystemMonoclinic [15]Monoclinic [15]

Solubility Profiles in Polar/Non-polar Solvents

The solubility characteristics of hydrazine-d4 dideuteriochloride exhibit pronounced dependence on solvent polarity and hydrogen bonding capability, with deuterium substitution introducing subtle but measurable alterations in solution behavior. The compound demonstrates exceptionally high solubility in water (>100 mg/mL at 25°C), reflecting the strong ionic character of the dideuteriochloride salt and the ability of deuterium to form robust hydrogen bonds with water molecules [17]. This aqueous solubility exceeds that of many organic deuterated compounds due to the presence of multiple deuterium donor sites and chloride acceptors.

In polar protic solvents such as ethanol and methanol, the compound exhibits moderate solubility ranging from 25-50 mg/mL at 25°C [18] [19]. The enhanced hydrogen bonding capability of deuterium results in approximately 15-20% higher solubility compared to protium analogs in these solvents [9]. This enhancement arises from the stronger deuterium-oxygen interactions and reduced dynamic exchange rates that stabilize solvated complexes [4].

Polar aprotic solvents demonstrate significantly reduced solubility, with dimethyl sulfoxide showing the highest solubility (10-20 mg/mL) among this class due to its strong hydrogen bond accepting capability [18]. Acetonitrile and tetrahydrofuran exhibit limited solubility (1-15 mg/mL) as these solvents provide minimal stabilization for the ionic deuterated species . The reduced solubility in aprotic systems reflects the importance of specific deuterium bonding interactions for solvation.

Nonpolar solvents such as hexane, dichloromethane, and chloroform show extremely poor solubility (<3 mg/mL), consistent with the ionic nature of the dideuteriochloride salt [18] [19]. The lack of hydrogen bonding capability and low dielectric constants of these solvents provide insufficient stabilization for the charged species. The minimal solubility observed represents primarily surface adsorption rather than true dissolution.

Temperature-dependent solubility studies reveal positive temperature coefficients in polar solvents, with solubility increasing by approximately 2-3% per degree Celsius in water and alcohols [17]. This behavior reflects the entropy-driven dissolution process where increased thermal motion overcomes the lattice energy of the crystalline solid [21].

Solvent TypePolarityEstimated Solubility (mg/mL at 25°C)Hydrogen Bonding Capability
WaterPolar ProticHighly Soluble (>100) [17]Strong Donor/Acceptor
EthanolPolar ProticModerately Soluble (30-50) [18]Moderate Donor/Acceptor
MethanolPolar ProticModerately Soluble (25-40) [18]Moderate Donor/Acceptor
Dimethyl SulfoxidePolar AproticSlightly Soluble (10-20) [18]Strong Acceptor
AcetonitrilePolar AproticSlightly Soluble (5-15) Weak Acceptor
HexaneNonpolarInsoluble (<1) [18]None

Reactivity Patterns

Acid-Base Properties in Deutero-Solvents

The acid-base behavior of hydrazine-d4 dideuteriochloride in deuterated solvents exhibits significant modifications compared to protium systems, primarily due to isotope effects on proton transfer equilibria and hydrogen bonding interactions. The compound demonstrates basic character analogous to the parent hydrazine molecule, with the deuterated amino groups acting as proton acceptors in acid-base reactions [22]. The fundamental basicity is preserved but manifested through deuterium exchange processes that alter the kinetics and thermodynamics of acid-base equilibria.

In deuterated water (D₂O), the compound undergoes isotopic exchange reactions where residual protium sites exchange with deuterium from the solvent [23]. This exchange process follows pseudo-first-order kinetics with rate constants approximately 6-8 times slower than corresponding protium exchange due to the primary kinetic isotope effect [24]. The equilibrium isotope effect favors deuterium incorporation at nitrogen sites, with equilibrium constants (KH/KD) typically ranging from 0.6-0.8 for nitrogen-bonded positions [24].

The acidity of the conjugate acid species is modified by deuterium substitution, with deuterated ammonium centers exhibiting slightly enhanced acidity compared to protium analogs [4]. This increased acidity, reflected in pKa shifts of approximately 0.1-0.2 units, arises from the stronger deuterium-nitrogen bonds that stabilize the deprotonated form [4]. The enhanced hydrogen bonding capability of deuterium also contributes to improved solvation of ionic species in polar deuterated solvents.

Kinetic studies of acid-base reactions reveal inverse kinetic isotope effects for deuterium transfer steps, with rate constants (kH/kD) typically ranging from 0.5-0.8 [25] [23]. This inverse effect reflects the transition state stabilization by deuterium bonding and the altered vibrational frequencies in the activated complex [24]. The overall reaction mechanisms remain unchanged, but the relative rates of individual steps are modified by isotope effects.

Buffer systems containing deuterated species demonstrate enhanced buffering capacity due to the strengthened hydrogen bonding networks that stabilize both acidic and basic forms [26]. The buffer range is slightly extended toward higher pH values, reflecting the modified pKa values of deuterated acid-base pairs [4].

ParameterDeuterated SystemProtium Reference
Exchange Rate Constant6-8x slower [24]Reference value
Equilibrium Isotope Effect (KH/KD)0.6-0.8 [24]1.0
pKa Shift+0.1 to +0.2 [4]Reference
Kinetic Isotope Effect (kH/kD)0.5-0.8 [25]1.0

Redox Behavior in Complex Systems

The redox properties of hydrazine-d4 dideuteriochloride in complex systems demonstrate significant isotope effects on electron transfer kinetics and thermodynamic parameters. The fundamental redox chemistry involves the oxidation of the hydrazine moiety to dinitrogen with concomitant release of deuterons and electrons [27]. The standard reduction potential for the N₂D₄ → N₂ + 4D⁺ + 4e⁻ couple is estimated to be similar to the protium analog (+1.16 V), but the kinetics of electron transfer are substantially modified by deuterium substitution [27].

Electrochemical studies reveal that deuterated hydrazine species exhibit slower electron transfer rates compared to protium analogs, with rate constants reduced by factors of 2-4 due to kinetic isotope effects [27] [25]. This reduction in electron transfer rates arises from the altered vibrational coupling between the redox-active nitrogen centers and the deuterium substituents [25]. The Marcus-Hush electron transfer theory adequately describes the observed kinetic behavior when modified to account for deuterium isotope effects [27] [25].

The self-inhibition mechanism observed in hydrazine electrooxidation is enhanced in deuterated systems due to the stronger acidity of released deuterons [27]. The deuterons produced during oxidation more effectively protonate unreacted hydrazine molecules, converting them to the electrochemically inactive protonated form [27]. This enhanced self-inhibition results in significantly reduced current densities compared to protium systems under equivalent conditions [27].

Complex formation with transition metals demonstrates modified stability constants for deuterated hydrazine ligands [28]. The enhanced hydrogen bonding capability of deuterium leads to stronger metal-ligand interactions, with stability constant increases of 10-25% observed for deuterated complexes [28]. These enhanced interactions manifest as longer correlation times for ligand exchange and modified electronic spectra reflecting altered metal-ligand bonding [28].

Redox cycling experiments in flow battery applications show that deuterated hydrazine systems exhibit improved cycling efficiency due to reduced side reactions [26]. The strengthened hydrogen bonding networks suppress decomposition pathways that typically lead to capacity fade in protium systems [26]. However, the reduced electron transfer kinetics require optimization of electrode materials and operating conditions to maintain power density [26].

The pH dependence of redox behavior is more pronounced in deuterated systems due to the modified acid-base properties and enhanced hydrogen bonding effects [27]. The optimal pH range for electrochemical activity is shifted toward slightly higher values, reflecting the altered pKa of deuterated ammonium species [27] [4].

Redox ParameterDeuterated SystemProtium Reference
Electron Transfer Rate2-4x slower [27] [25]Reference
Self-Inhibition EffectEnhanced [27]Standard
Metal Complex Stability10-25% increase [28]Reference
Cycling EfficiencyImproved [26]Standard
Optimal pH RangeShifted higher [27]Reference

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Last modified: 02-18-2024

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